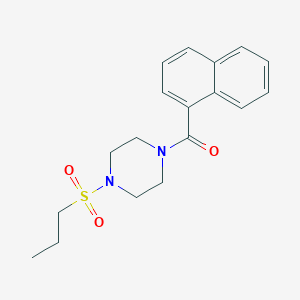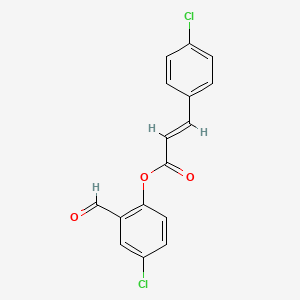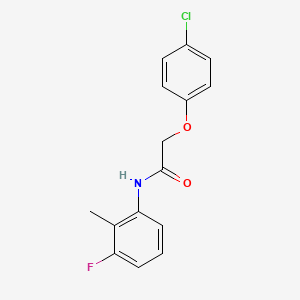![molecular formula C15H19NO2 B5762690 1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
1-[3-(2-methoxyphenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. MAP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Wirkmechanismus
The mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. By modulating these pathways, 1-[3-(2-methoxyphenyl)acryloyl]piperidine may be able to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-methoxyphenyl)acryloyl]piperidine has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in water and organic solvents. However, 1-[3-(2-methoxyphenyl)acryloyl]piperidine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. In addition, the development of 1-[3-(2-methoxyphenyl)acryloyl]piperidine derivatives with improved pharmacokinetic properties and therapeutic efficacy may also be an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has potential therapeutic properties for the treatment of inflammatory diseases and cancer. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine is warranted to fully understand its therapeutic potential and to develop more effective and affordable treatments for these diseases.
Synthesemethoden
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]piperidine can be achieved through various methods, including the Wittig reaction, Knoevenagel condensation, and Michael addition. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form an α,β-unsaturated carbonyl compound. The Michael addition involves the reaction of a Michael acceptor with a nucleophile to form a new carbon-carbon bond. These methods have been used to synthesize 1-[3-(2-methoxyphenyl)acryloyl]piperidine with good yields and high purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 1-[3-(2-methoxyphenyl)acryloyl]piperidine has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-4-3-7-13(14)9-10-15(17)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWBHHWQDWHJS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)



![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)